

# L-741,742 for studying dopamine-related disorders

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## Compound of Interest

Compound Name: L 741742

Cat. No.: B1674072

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## Application Notes and Protocols: L-741,742

Topic: L-741,742 for Studying Dopamine-Related Disorders

Audience: Researchers, scientists, and drug development professionals.

## Introduction

L-741,742 is a potent and highly selective antagonist of the dopamine D4 receptor.<sup>[1]</sup> Its high specificity for the D4 subtype over D2 and D3 receptors makes it an invaluable pharmacological tool for elucidating the specific roles of the D4 receptor in the central nervous system and in various pathological conditions.<sup>[1]</sup> The dopamine system is critically involved in the pathophysiology of numerous disorders, including schizophrenia, Parkinson's disease, and certain types of cancer.<sup>[2][3]</sup> The majority of traditional antipsychotic medications act as nonselective dopamine D2 receptor antagonists, which can lead to undesirable extrapyramidal side effects.<sup>[2]</sup> The development of selective ligands like L-741,742 allows for the precise investigation of individual dopamine receptor subtypes, potentially leading to more targeted therapeutic strategies. These notes provide an overview of L-741,742's pharmacological profile, its applications in research, and detailed protocols for its use in key experiments.

## Pharmacological Profile of L-741,742

L-741,742, chemically known as 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole, demonstrates a high affinity and selectivity for the human dopamine D4 receptor.

[1] Its binding affinity is significantly lower for the D2 and D3 receptor subtypes, highlighting its utility in isolating D4 receptor function.

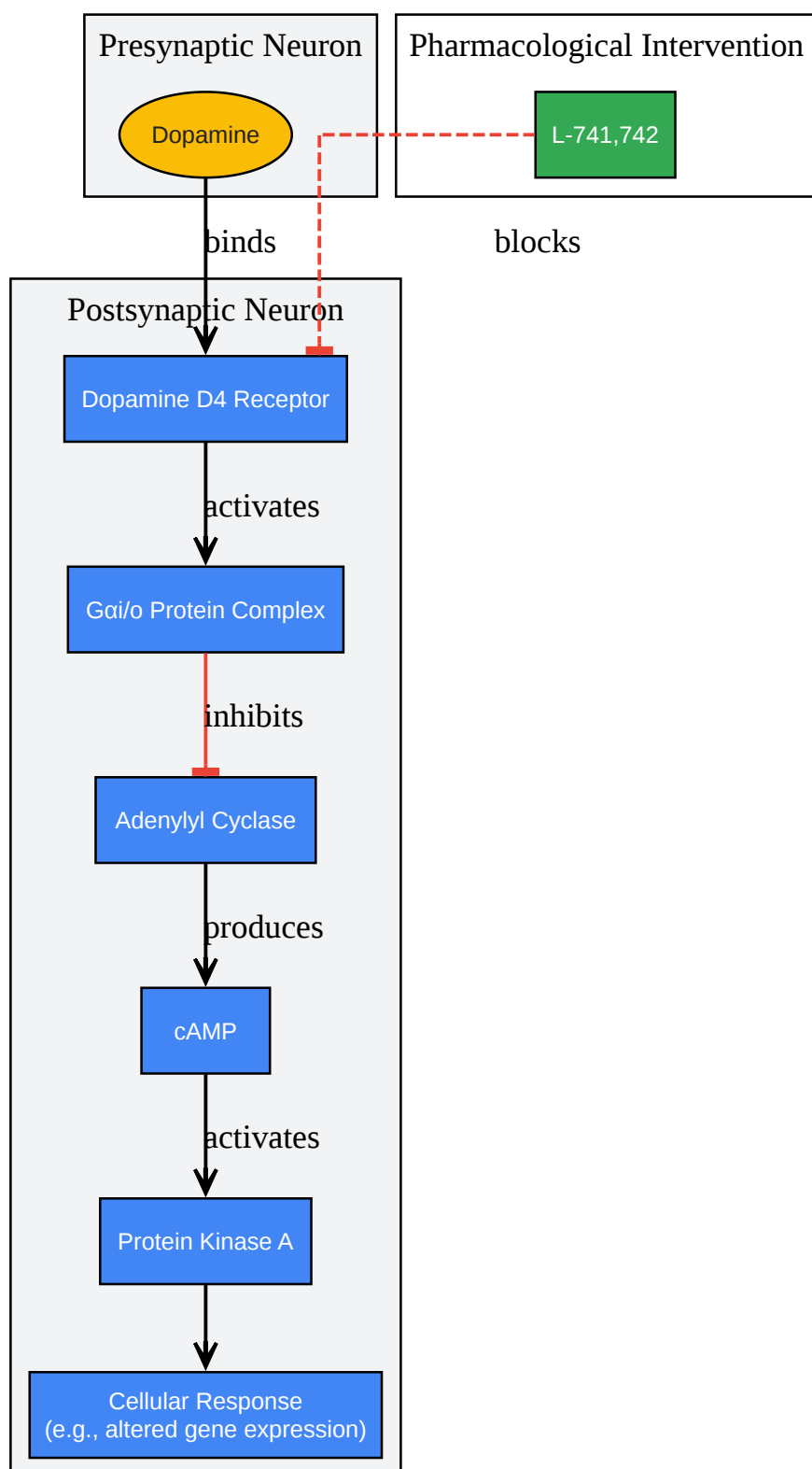
Table 1: Binding Affinity of L-741,742 for Human Dopamine Receptors

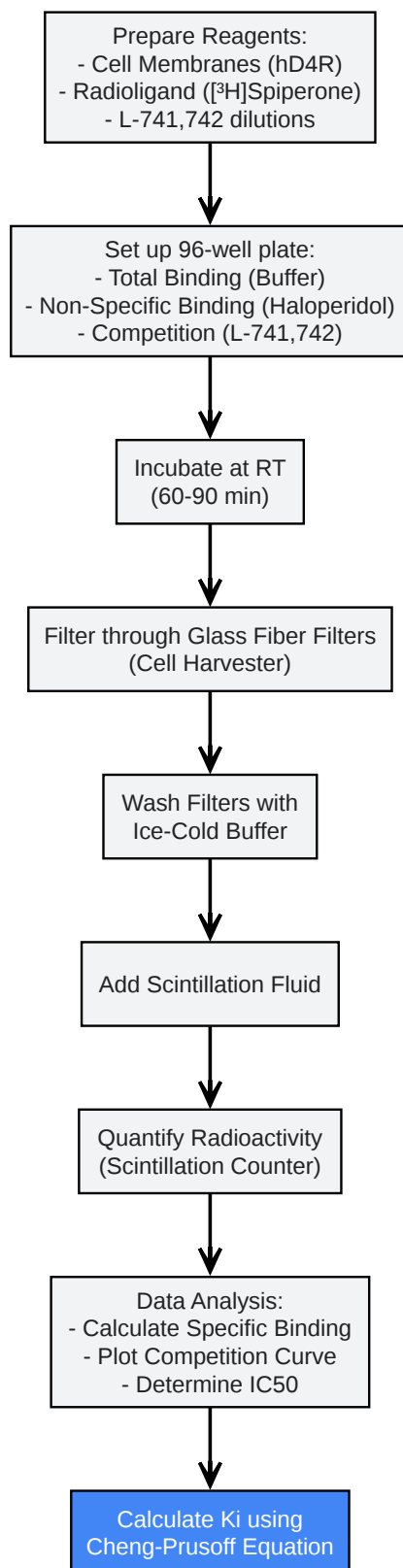
| Receptor Subtype | K <sub>i</sub> (nM) | Reference |
|------------------|---------------------|-----------|
| Dopamine D2      | >1700               | [1]       |
| Dopamine D3      | 770                 | [1]       |
| Dopamine D4      | 3.5                 | [1]       |

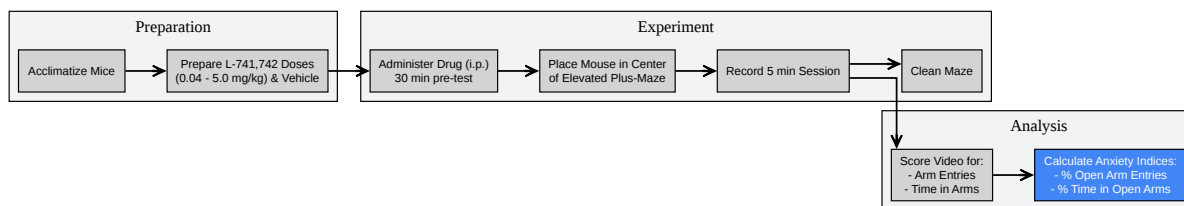
K<sub>i</sub> (inhibition constant) is a measure of binding affinity; a lower K<sub>i</sub> value indicates a higher affinity.

## Mechanism of Action

L-741,742 functions as a competitive antagonist at the dopamine D4 receptor. The D4 receptor, like other D2-like receptors, is a G protein-coupled receptor (GPCR) that typically couples to the G $\alpha$ i/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades. By binding to the D4 receptor without activating it, L-741,742 blocks the binding of the endogenous ligand, dopamine, and prevents the initiation of this signaling cascade.







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## References

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